TRPV1 Antagonist Potency: 7–15 nM IC50 vs. Micromolar Pyrimido[5,4-b]indole Comparators
SAR-115740 (the target compound) exhibits IC50 values of 7 nM (capsaicin-induced activation, pH 5.5) and 15 nM (NADA-induced activation) at human TRPV1 expressed in HEK293 cells [1]. In contrast, a structurally simpler pyrimido[5,4-b]indole derivative, 8-fluoro-4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole (BDBM36897), displays an EC50 of 9,520 nM (approximately 9.5 µM) in a related TRPV1 assay [2]. Another analog, 4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole (BDBM42037), shows IC50 > 42,000 nM [3]. The >1,300-fold potency gap underscores the critical contribution of the specific N3-benzyl and N5-(2-fluorobenzyl) substitution to TRPV1 antagonist activity.
| Evidence Dimension | TRPV1 antagonist potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (capsaicin, pH 5.5); IC50 = 15 nM (NADA) |
| Comparator Or Baseline | 8-fluoro-4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole: EC50 = 9,520 nM; 4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole: IC50 > 42,000 nM |
| Quantified Difference | ≥1,360-fold greater potency (7 nM vs. 9,520 nM) |
| Conditions | Human TRPV1 expressed in HEK293 cells; capsaicin or NADA stimulation; fluorescence-based Ca2+ flux assays (BindingDB). |
Why This Matters
Procurement of this specific substitution pattern is essential for low-nanomolar TRPV1 blockade; generic pyrimido[5,4-b]indole cores lacking the N3,N5-diaryl substitution yield micromolar or negligible activity.
- [1] BindingDB. BDBM50319454 (SAR-115740): Antagonist activity at human TRPV1. IC50 = 7 nM (capsaicin, pH 5.5); IC50 = 15 nM (NADA). Entry 50032065. View Source
- [2] BindingDB. BDBM36897: 8-fluoro-4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole. EC50 = 9.52E+3 nM. View Source
- [3] BindingDB. BDBM42037: 4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole. IC50 > 4.20E+4 nM. View Source
